molecular formula C17H21BrN4O B12548743 3-(5-Bromo-2-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine CAS No. 143569-58-8

3-(5-Bromo-2-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine

Cat. No.: B12548743
CAS No.: 143569-58-8
M. Wt: 377.3 g/mol
InChI Key: HWODHNFYQWDLRF-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine is a synthetic organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Ethoxylation: Addition of an ethoxy group to the phenyl ring.

    Pyridazine Formation: Construction of the pyridazine ring through cyclization reactions.

    Piperazine Substitution: Introduction of the piperazine moiety to the pyridazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the ethoxy or piperazine groups.

    Reduction: Reduction reactions could alter the bromine atom or other functional groups.

    Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or amines.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine
  • 3-(5-Chloro-2-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine
  • 3-(5-Bromo-2-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)pyridazine

Uniqueness

The uniqueness of 3-(5-Bromo-2-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can help identify its distinct properties and potential advantages in various applications.

Properties

CAS No.

143569-58-8

Molecular Formula

C17H21BrN4O

Molecular Weight

377.3 g/mol

IUPAC Name

3-(5-bromo-2-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C17H21BrN4O/c1-3-23-16-6-4-13(18)12-14(16)15-5-7-17(20-19-15)22-10-8-21(2)9-11-22/h4-7,12H,3,8-11H2,1-2H3

InChI Key

HWODHNFYQWDLRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2=NN=C(C=C2)N3CCN(CC3)C

Origin of Product

United States

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